8-Hydroxy-5-[(R)-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one
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Overview
Description
8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one is a compound known for its pharmacological properties, particularly as a beta2 adrenoceptor agonist. This compound has been studied for its potential use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study beta2 adrenoceptor agonists and their interactions with receptors.
Biology: It is used in research to understand the mechanisms of bronchodilation and the role of beta2 adrenoceptors in respiratory physiology.
Medicine: It is investigated for its potential therapeutic use in treating respiratory diseases such as asthma and COPD.
Mechanism of Action
The compound exerts its effects by acting as a beta2 adrenoceptor agonist. It binds to beta2 adrenoceptors on the surface of smooth muscle cells in the airways, leading to the activation of adenylate cyclase. This increases the levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, resulting in the relaxation of smooth muscle cells and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Formoterol: Another beta2 adrenoceptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Salmeterol: A long-acting beta2 adrenoceptor agonist with a slower onset of action compared to 8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one.
Salbutamol: A short-acting beta2 adrenoceptor agonist with a rapid onset of action but shorter duration compared to the compound .
Uniqueness
8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one is unique due to its combination of a fast onset of action and a long duration of effect, making it suitable for once-daily dosing. This provides a balance between rapid relief of symptoms and sustained therapeutic effects .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-[(1R)-2-(2,3-dihydro-1H-inden-2-ylamino)-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20N2O3/c23-17-7-5-15(16-6-8-19(25)22-20(16)17)18(24)11-21-14-9-12-3-1-2-4-13(12)10-14/h1-8,14,18,21,23-24H,9-11H2,(H,22,25)/t18-/m0/s1 |
InChI Key |
HHEMVSCLLFFBQM-SFHVURJKSA-N |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O |
Origin of Product |
United States |
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